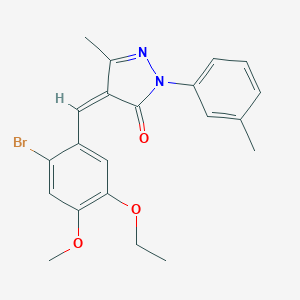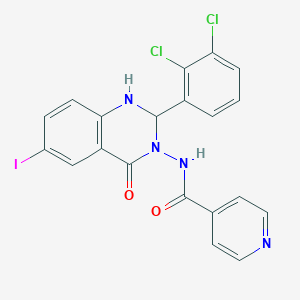![molecular formula C43H44N4O2 B329973 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B329973.png)
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two quinoline rings and multiple dimethylphenyl groups
准备方法
The synthesis of 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves several steps, including the formation of quinoline rings and the attachment of dimethylphenyl groups. The synthetic route typically includes:
Formation of Quinoline Rings: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of Dimethylphenyl Groups: This step involves the use of Friedel-Crafts alkylation, where dimethylphenyl groups are introduced to the quinoline rings using an alkylating agent such as dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The final step involves coupling the quinoline derivatives with heptyl chains and forming the carboxamide linkage through amide bond formation using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using reagents like chlorine, nitric acid, or sulfuric acid, respectively.
科学研究应用
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, interfering with their normal function. This interaction can lead to the inhibition of key enzymes or signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act on pathways related to cell proliferation and apoptosis.
相似化合物的比较
When compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of quinoline and dimethylphenyl groups. Similar compounds include:
2-(3,4-dimethylphenyl)-4-quinolinecarboxamide: Lacks the heptyl chain and additional quinoline ring.
N-(7-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)heptyl)-4-quinolinecarboxamide: Lacks the dimethylphenyl groups.
2-(3,4-dimethylphenyl)-N-[7-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)heptyl]-quinoline: Lacks the carboxamide linkage.
These comparisons highlight the unique structural features of the compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C43H44N4O2 |
|---|---|
分子量 |
648.8 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-N-[7-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]heptyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C43H44N4O2/c1-28-18-20-32(24-30(28)3)40-26-36(34-14-8-10-16-38(34)46-40)42(48)44-22-12-6-5-7-13-23-45-43(49)37-27-41(33-21-19-29(2)31(4)25-33)47-39-17-11-9-15-35(37)39/h8-11,14-21,24-27H,5-7,12-13,22-23H2,1-4H3,(H,44,48)(H,45,49) |
InChI 键 |
BIRTUIHYZZQYAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)C)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chlorophenyl)-5-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-isoxazolecarboxamide](/img/structure/B329891.png)

![2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE](/img/structure/B329898.png)

![1-[3-(4-Isopropylphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B329900.png)
![Isopropyl 2-{[2-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329905.png)

![2-{2-bromo-6-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B329908.png)
![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329910.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-pyrazole](/img/structure/B329911.png)

![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B329913.png)
![3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE](/img/structure/B329914.png)
![2-(2,3-dibromo-6-ethoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B329915.png)
